![molecular formula C22H16ClF3N4O2S B2484282 N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1261009-30-6](/img/structure/B2484282.png)
N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including the use of specific reagents and conditions to achieve desired structural features. For example, Gangjee et al. (2005) discussed the synthesis of classical antifolates with potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase, highlighting the utility of the pyrrolo[2,3-d]pyrimidine scaffold in drug design (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Molecular Structure Analysis
Structural analysis of similar compounds reveals intricate molecular conformations. Subasri et al. (2016) described the crystal structures of acetamides showing folded conformations and intramolecular hydrogen bonding, emphasizing the significance of molecular geometry in determining compound properties (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have been conducted on the synthesis and characterization of compounds with similar structures to N-(4-chloro-2-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide. These include the development of novel heterocyclic compounds incorporating sulfamido moieties, thienopyrimidine linked rhodanine derivatives, and antipyrine moieties. The synthesis processes often involve multiple steps, including condensation reactions and the use of various reagents to introduce specific functional groups that contribute to the biological activity of the compounds (Nunna et al., 2014); (Kerru et al., 2019).
Antimicrobial Activity
Compounds with structures similar to the target compound have been evaluated for their antimicrobial properties against various bacterial and fungal strains. Studies have demonstrated that these compounds exhibit significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents. The antimicrobial efficacy is often assessed through minimum inhibitory concentration (MIC) tests, comparing their activities to standard antibiotics (Bondock et al., 2008).
Antitumor and Antioxidant Activities
Research has also explored the antitumor and antioxidant potential of related compounds. Synthesis of thienopyrimidine and thienotriazolopyrimidine derivatives has been investigated for their ability to inhibit the growth of various cancer cell lines. Additionally, some derivatives have been synthesized and tested for their antioxidant activity, showing promising results in scavenging free radicals and protecting against oxidative stress (Hafez & El-Gazzar, 2017); (Dhakhda et al., 2021).
Propiedades
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N4O2S/c1-30-20(32)19-18(14(10-27-19)12-5-3-2-4-6-12)29-21(30)33-11-17(31)28-16-8-7-13(23)9-15(16)22(24,25)26/h2-10,27H,11H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIZJHWGQBRYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2484200.png)

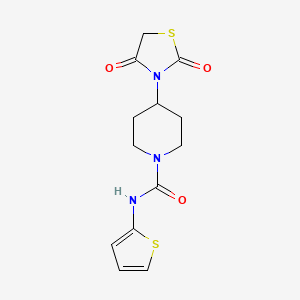
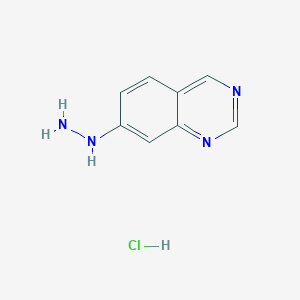
![(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2484207.png)
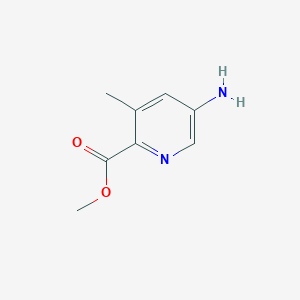
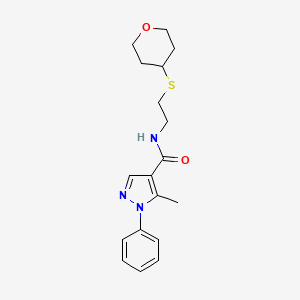
![(E)-4-(Dimethylamino)-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2484211.png)
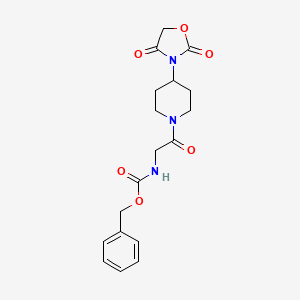

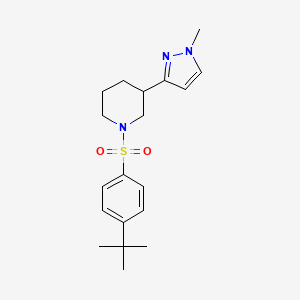
![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)
![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)
